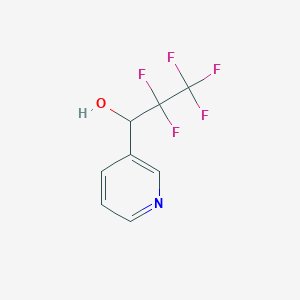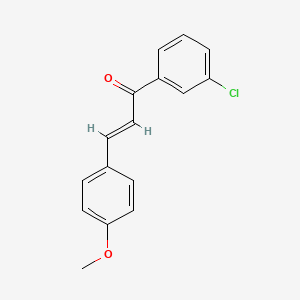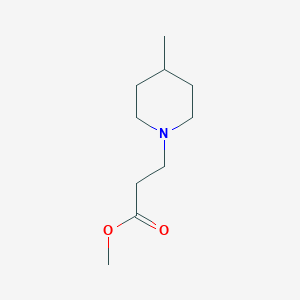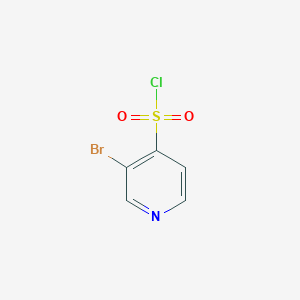
2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol
説明
“2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol” is a chemical compound with the CAS Number: 886496-18-0. It has a molecular formula of C8 H6 F5 N O and a molecular weight of 227.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propane chain with five fluorine atoms and one hydroxyl group . The exact 3D structure is not available in the searched resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.13 . Other physical and chemical properties are not available in the searched resources.科学的研究の応用
- Pentafluoro-1-(pyridine-3-yl)propane-1-ol serves as a valuable fluorinated building block. Researchers use it to synthesize polysubstituted pyridine derivatives. The presence of fluorine atoms enhances the reactivity and stability of the resulting compounds, making them useful in drug discovery and materials science .
- Fluorinated compounds often play a crucial role in catalysis. Researchers explore the use of 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol as a ligand or co-catalyst in various reactions. Its unique electronic properties can influence reaction pathways and selectivity, making it an exciting area of study .
- The presence of fluorine atoms in this compound makes it an excellent candidate for fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers can use it as a reference standard or probe to study molecular interactions, conformational changes, and binding events in solution .
- Researchers investigate the host-guest behavior of Pentafluoro-1-(pyridine-3-yl)propane-1-ol in supramolecular assemblies. Its fluorinated substituents can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, leading to interesting self-assembly phenomena .
- Incorporating fluorinated moieties into polymers and materials can impart desirable properties such as hydrophobicity, chemical resistance, and thermal stability. Scientists explore the use of this compound as a monomer or building block in polymer synthesis .
- Although direct applications in drug development are limited, understanding the reactivity and behavior of fluorinated compounds like this one contributes to the design of novel drugs. Researchers explore its potential as a pharmacophore or as part of drug delivery systems .
Fluorinated Building Block in Organic Synthesis
Catalysis and Ligand Design
Fluorine NMR Spectroscopy
Supramolecular Chemistry and Host-Guest Systems
Fluorine-Containing Polymers and Materials
Medicinal Chemistry and Drug Design
特性
IUPAC Name |
2,2,3,3,3-pentafluoro-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-2-1-3-14-4-5/h1-4,6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASFXLDZYRSUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)
![4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B3163792.png)
![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)




![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)




